molecular formula C14H21NO2 B14411393 N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide CAS No. 82544-94-3

N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide

Katalognummer: B14411393
CAS-Nummer: 82544-94-3
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: YAEXVPZWECAAHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of a benzene ring substituted with methoxy, dimethyl, and diethylamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The diethylamide group can further modulate its activity by affecting the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

  • N,N-Dimethyl-4-methoxybenzamide
  • N,N-Diethyl-3-methylbenzamide
  • N,N-Dimethyl-4-bromo-3-methoxybenzamide

Comparison: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is unique due to the specific positioning of its methoxy and dimethyl groups on the benzene ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 2-position can enhance the compound’s electron-donating properties, influencing its reactivity in electrophilic aromatic substitution reactions.

Eigenschaften

CAS-Nummer

82544-94-3

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

N,N-diethyl-2-methoxy-4,5-dimethylbenzamide

InChI

InChI=1S/C14H21NO2/c1-6-15(7-2)14(16)12-8-10(3)11(4)9-13(12)17-5/h8-9H,6-7H2,1-5H3

InChI-Schlüssel

YAEXVPZWECAAHV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C=C(C(=C1)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.